molecular formula C17H20N2S2 B14657254 Methyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate CAS No. 51308-72-6

Methyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate

Cat. No.: B14657254
CAS No.: 51308-72-6
M. Wt: 316.5 g/mol
InChI Key: VZQDAYZPSVCNHM-UHFFFAOYSA-N
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Description

Methyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate typically involves multiple steps, starting from readily available precursors. The process may include the formation of intermediate compounds through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Methyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to interact with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbonimidodithioates and related heterocyclic compounds. Examples include:

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
  • 1-Methyl-4-phenylpyridinium (MPP+)

Uniqueness

Methyl (4-(1-methylethyl)phenyl)methyl 3-pyridinylcarbonimidodithioate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

51308-72-6

Molecular Formula

C17H20N2S2

Molecular Weight

316.5 g/mol

IUPAC Name

1-methylsulfanyl-1-[(4-propan-2-ylphenyl)methylsulfanyl]-N-pyridin-3-ylmethanimine

InChI

InChI=1S/C17H20N2S2/c1-13(2)15-8-6-14(7-9-15)12-21-17(20-3)19-16-5-4-10-18-11-16/h4-11,13H,12H2,1-3H3

InChI Key

VZQDAYZPSVCNHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CSC(=NC2=CN=CC=C2)SC

Origin of Product

United States

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